molecular formula C9H8N2O2S B1590510 2,7-Dimethyl-6-nitrobenzo[d]thiazole CAS No. 72206-94-1

2,7-Dimethyl-6-nitrobenzo[d]thiazole

Cat. No. B1590510
CAS RN: 72206-94-1
M. Wt: 208.24 g/mol
InChI Key: HEOKPYZLZXUPJB-UHFFFAOYSA-N
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Description

2,7-Dimethyl-6-nitrobenzo[d]thiazole is a chemical compound with the following properties:



  • CAS Number : 72206-94-1

  • Molecular Formula : C~9~H~8~N~2~O~2~S

  • Molecular Weight : 208.24 g/mol

  • Boiling Point : Not specified



Molecular Structure Analysis

The molecular structure of 2,7-Dimethyl-6-nitrobenzo[d]thiazole consists of a benzothiazole ring with two methyl groups (at positions 2 and 7) and a nitro group (at position 6). The arrangement of atoms and bonds within the molecule determines its chemical properties and reactivity.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:



  • Nitration : The nitro group can undergo substitution reactions.

  • Arylation : The benzothiazole ring may react with aryl halides.

  • Reduction : The nitro group can be reduced to an amino group.



Physical And Chemical Properties Analysis


  • Appearance : Not specified

  • Solubility : Solubility in various solvents (e.g., water, organic solvents)

  • Melting Point : Not specified

  • Density : Not specified


Safety And Hazards

Safety information for this compound is lacking. Researchers handling it should follow standard laboratory safety protocols, including proper protective equipment, ventilation, and waste disposal.


Future Directions

Future research could focus on:



  • Biological Activity : Investigate potential applications in medicine or agriculture.

  • Synthetic Modifications : Explore derivatization to enhance specific properties.

  • Structural Elucidation : Determine the crystal structure for accurate characterization.


properties

IUPAC Name

2,7-dimethyl-6-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-5-8(11(12)13)4-3-7-9(5)14-6(2)10-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOKPYZLZXUPJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1SC(=N2)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503553
Record name 2,7-Dimethyl-6-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethyl-6-nitrobenzo[d]thiazole

CAS RN

72206-94-1
Record name 2,7-Dimethyl-6-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Dimethyl-6-nitrobenzo[d]thiazole
Reactant of Route 2
2,7-Dimethyl-6-nitrobenzo[d]thiazole
Reactant of Route 3
2,7-Dimethyl-6-nitrobenzo[d]thiazole
Reactant of Route 4
2,7-Dimethyl-6-nitrobenzo[d]thiazole
Reactant of Route 5
2,7-Dimethyl-6-nitrobenzo[d]thiazole
Reactant of Route 6
2,7-Dimethyl-6-nitrobenzo[d]thiazole

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